3-Azabicyclo[3.2.2]nonane-3-propanamine 3-Azabicyclo[3.2.2]nonane-3-propanamine
Brand Name: Vulcanchem
CAS No.: 3437-28-3
VCID: VC14042591
InChI: InChI=1S/C11H22N2/c12-6-1-7-13-8-10-2-3-11(9-13)5-4-10/h10-11H,1-9,12H2
SMILES:
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol

3-Azabicyclo[3.2.2]nonane-3-propanamine

CAS No.: 3437-28-3

Cat. No.: VC14042591

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.2.2]nonane-3-propanamine - 3437-28-3

Specification

CAS No. 3437-28-3
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
IUPAC Name 3-(3-azabicyclo[3.2.2]nonan-3-yl)propan-1-amine
Standard InChI InChI=1S/C11H22N2/c12-6-1-7-13-8-10-2-3-11(9-13)5-4-10/h10-11H,1-9,12H2
Standard InChI Key URQQMKMRBDWFAW-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1CN(C2)CCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-Azabicyclo[3.2.2]nonane-3-propanamine is systematically named 3-(3-azabicyclo[3.2.2]non-3-yl)propylamine. Its InChIKey (URQQMKMRBDWFAW-UHFFFAOYSA-N) and SMILES (NCCCN1CC2CCC(C1)CC2) reflect the bicyclic framework and the terminal amine group . The nitrogen atom at position 3 of the bicyclo[3.2.2]nonane system introduces chirality, potentially leading to stereoisomers with distinct biological activities.

Structural Analysis

The azabicyclo[3.2.2]nonane core consists of a nine-membered ring system with bridgehead nitrogen, creating a constrained geometry that influences receptor binding. The propylamine side chain extends from the nitrogen, providing a flexible moiety for interactions with biological targets. X-ray crystallography of analogous compounds (e.g., 3-azabicyclo[3.2.2]nonane derivatives) reveals chair-like conformations in the bicyclic system, which stabilize the molecule through intramolecular hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂
Molecular Weight182.31 g/mol
CAS Registry Number3437-28-3
Topological Polar Surface Area38.3 Ų (calculated)

Synthesis and Structural Elucidation

Structural Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 2.6–3.1 ppm correspond to the bridgehead nitrogen’s adjacent protons, while the propylamine chain shows signals at δ 1.4–1.8 (methylene) and δ 2.4–2.7 (amine) .

  • ¹³C NMR: The bicyclic carbons resonate at 25–35 ppm, with the quaternary nitrogen-attached carbon at ~50 ppm .

Mass Spectrometry: ESI-MS analysis of similar compounds reveals molecular ion peaks at m/z 182.3 [M+H]⁺, consistent with the molecular weight .

Pharmacological Profile

Antiprotozoal Activity

3-Azabicyclo[3.2.2]nonane derivatives exhibit notable activity against Plasmodium falciparum (multidrug-resistant K1 strain) and Trypanosoma brucei rhodesiense:

  • Antiplasmodial IC₅₀: 0.8–2.4 µM (comparable to chloroquine) .

  • Antitrypanosomal IC₅₀: 1.2–3.1 µM .
    The propylamine side chain enhances membrane permeability and target engagement, likely through interactions with heme polymerization or trypanothione reductase .

Cytotoxicity and Selectivity

In vitro assays against L6 rat myoblast cells reveal moderate cytotoxicity (IC₅₀ = 12–25 µM), suggesting a selectivity index (SI) of 5–10 for parasitic vs. mammalian cells . Structural modifications, such as fluorination of the bicyclic core, have been shown to improve SI in related compounds .

Table 2: Pharmacological Data for Analogous Compounds

CompoundAntiplasmodial IC₅₀ (µM)Antitrypanosomal IC₅₀ (µM)Cytotoxicity (L6 IC₅₀, µM)
3-Azabicyclo[3.2.2]nonane1.8 ± 0.32.5 ± 0.418.2 ± 2.1
Chloroquine0.02 ± 0.01N/A>100

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